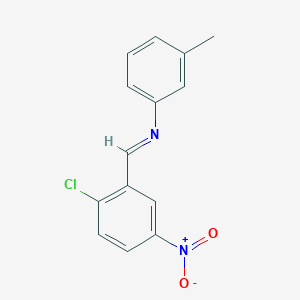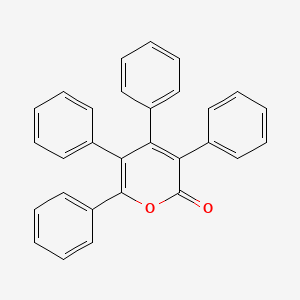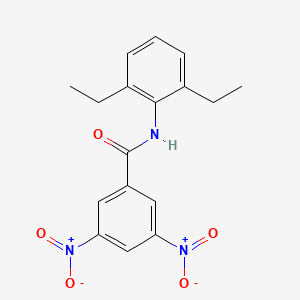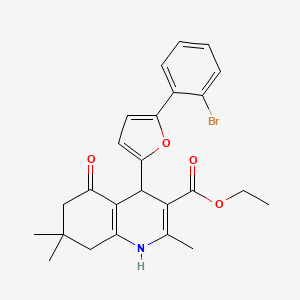
Piperonyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperonyl N-phenylcarbamate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.275 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperonyl N-phenylcarbamate can be synthesized through the reaction of piperonyl chloride with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of piperonyl alcohol with dimethyl carbonate in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures . This method not only reduces the use of hazardous materials but also improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Piperonyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Piperonyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of piperonyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It acts by inhibiting the mixed-function oxidase (MFO) system, which is responsible for the oxidative breakdown of various compounds . By inhibiting this system, this compound enhances the activity of other compounds, making it a valuable synergist in pesticide formulations.
Comparación Con Compuestos Similares
Piperonyl N-phenylcarbamate can be compared with other similar compounds, such as:
Piperonyl butoxide: Both compounds act as synergists in pesticide formulations, but piperonyl butoxide is more commonly used due to its established efficacy.
Methyl N-phenylcarbamate: This compound is similar in structure but has different chemical properties and applications.
Piperonyl N-(4-methoxyphenyl)carbamate:
Propiedades
Número CAS |
6890-24-0 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C15H13NO4/c17-15(16-12-4-2-1-3-5-12)18-9-11-6-7-13-14(8-11)20-10-19-13/h1-8H,9-10H2,(H,16,17) |
Clave InChI |
LOTLGDVDJCHWAF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)








